Home > Products > Screening Compounds P83052 > 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide
3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide - 536725-67-4

3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide

Catalog Number: EVT-3120431
CAS Number: 536725-67-4
Molecular Formula: C19H13ClF3N3O2S
Molecular Weight: 439.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide (7d)

Compound Description: This compound is a potent inhibitor of FLT3 (IC50 = 106 nM) with excellent selectivity against 36 other protein kinases, including cKit and FMS kinase. It also shows activity against FLT3-ITD (IC50 = 301 nM) and other FLT3 mutants, suggesting potential as an AML therapeutic.

Relevance: This compound, like 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide, contains the 5-methylisoxazole-4-carboxamide core structure. The primary difference lies in the replacement of the 2-chlorophenyl group with a quinazolin-7-yl group linked to a 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl moiety. The focus on variations in the aromatic ring at the 2-position of the isoxazole ring highlights the exploration of different pharmacophores for FLT3 inhibition.

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide (5a)

Compound Description: This compound exhibits potent inhibitory activity against FLT3 (IC50 = 495 nM) and demonstrates excellent selectivity profiles.

Relevance: Similar to 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide, this compound incorporates the 5-methylisoxazole-4-carboxamide core. The key structural variation lies in the substitution of the 2-chlorophenyl group with a benzimidazole-5-yl group linked to a 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl moiety. This modification further underscores the investigation of diverse aromatic systems at the 2-position of the isoxazole ring for enhancing FLT3 inhibitory activity and selectivity.

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (3)

Compound Description: This compound is a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (2). It is absorbed intact after oral administration in rats and metabolized to yield plasma concentrations of the active agent similar to those obtained from the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (1).

Relevance: This compound shares the core isoxazole-4-carboxamide scaffold with 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide. The key structural difference lies in the presence of a carboxyl group at the 3-position of the isoxazole ring and a 4-(trifluoromethyl)phenyl group at the carboxamide nitrogen. This comparison highlights the versatility of the isoxazole-4-carboxamide structure and its potential for developing prodrugs with various therapeutic applications.

Overview

3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML). This compound acts as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), which is often mutated in various hematological malignancies. Its molecular structure comprises an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Source

This compound can be sourced from various chemical suppliers and is documented in scientific literature focusing on its synthesis and pharmacological properties. It has been identified under the CAS Number 536725-67-4, indicating its unique chemical identity.

Classification

The compound falls under the category of isoxazole derivatives, specifically those that exhibit significant biological activity due to their structural characteristics. It is classified as a small molecule drug candidate with potential applications in oncology.

Synthesis Analysis

Methods

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide typically involves multiple steps, including:

  1. Formation of the Isoxazole Core: The initial step often includes the cyclization of appropriate precursors to form the isoxazole ring.
  2. Substitution Reactions: This involves the introduction of the 2-chlorophenyl group and the trifluoromethylphenyl carbamothioyl moiety through nucleophilic substitution or coupling reactions.
  3. Carbamothioyl Formation: The incorporation of the carbamothioyl group may be achieved through thiourea derivatives or similar reagents.

Technical details regarding reaction conditions, such as temperature, solvent choice, and catalyst use, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide can be represented by the following molecular formula:

  • Molecular Formula: C16H14ClF3N2O2S
  • Molecular Weight: 439.84 g/mol

The structure features an isoxazole ring connected to a carboxamide group and various aromatic substituents, which contribute to its biological activity.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm its configuration and conformation.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that can be utilized in synthetic pathways or degradation studies. Key reactions include:

  1. Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack from amines or thiols.
  2. Hydrolysis: The carboxamide group can hydrolyze under acidic or basic conditions, leading to potential degradation products.
  3. Reduction Reactions: The trifluoromethyl group may participate in reduction reactions under specific conditions.

Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile.

Mechanism of Action

Process

The mechanism of action for 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide primarily involves inhibition of FLT3 signaling pathways. By binding to the ATP-binding site of FLT3, this compound prevents phosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation and survival in malignant cells.

Data

In vitro studies have demonstrated an IC50 value of approximately 106 nM against FLT3, indicating potent inhibitory activity. Further studies may explore its effects on various FLT3 mutations commonly associated with resistance in AML therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as DMSO and methanol; limited solubility in water.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic sites.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into stability and thermal behavior.

Applications

Scientific Uses

The primary application of 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide lies within pharmaceutical research, particularly in developing targeted therapies for acute myeloid leukemia. Its specificity towards FLT3 makes it a candidate for further clinical development aimed at improving outcomes for patients with FLT3-mutated AML.

Additionally, ongoing research may explore its potential applications in other malignancies or diseases where FLT3 plays a critical role in pathophysiology.

Properties

CAS Number

536725-67-4

Product Name

3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C19H13ClF3N3O2S

Molecular Weight

439.84

InChI

InChI=1S/C19H13ClF3N3O2S/c1-10-15(16(26-28-10)13-7-2-3-8-14(13)20)17(27)25-18(29)24-12-6-4-5-11(9-12)19(21,22)23/h2-9H,1H3,(H2,24,25,27,29)

InChI Key

YOVKGAVZBFYWRM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.